

7-Methylbenzo[d]thiazol-2-amine CAS number and database information

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Compound of Interest

Compound Name: 7-Methylbenzo[d]thiazol-2-amine

Cat. No.: B085021

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An In-Depth Technical Guide to **7-Methylbenzo[d]thiazol-2-amine** (CAS: 14779-18-1) for Drug Discovery Professionals

Introduction

The benzothiazole scaffold is a privileged bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties, conferred by the fusion of a benzene ring with a thiazole ring, make it a versatile building block for designing pharmacologically active agents.^{[1][2]} Derivatives of 2-aminobenzothiazole, in particular, have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties.^{[1][2][3]} This guide focuses on a specific, yet highly promising derivative: **7-Methylbenzo[d]thiazol-2-amine**.

As a Senior Application Scientist, the rationale for focusing on this particular molecule is twofold. First, the strategic placement of a methyl group at the 7-position can significantly modulate the molecule's lipophilicity, metabolic stability, and binding interactions with target proteins compared to its parent compound, 2-aminobenzothiazole. Second, this compound serves as a critical starting material and core fragment for developing more complex drug candidates.^[4] This document provides an in-depth exploration of **7-Methylbenzo[d]thiazol-2-amine**, from its fundamental properties and synthesis to its application as a scaffold in modern drug discovery, supported by validated analytical methods and safety protocols.

Core Compound Identification and Properties

Accurate identification is the cornerstone of any chemical research. **7-Methylbenzo[d]thiazol-2-amine** is unequivocally identified by its Chemical Abstracts Service (CAS) number: 14779-18-1. The table below summarizes its key chemical identifiers and computed properties, providing a foundational dataset for researchers.

| Property | Value | Source |
|-------------------|--|-------------------------|
| CAS Number | 14779-18-1 | [5] |
| Molecular Formula | C ₈ H ₈ N ₂ S | [5] |
| Molecular Weight | 164.23 g/mol | [5] |
| IUPAC Name | 7-methyl-1,3-benzothiazol-2-amine | |
| Synonyms | 7-methylbenzo[d]thiazol-2-amine | |
| InChI Key | JNPSTPOSZUGYDH-UHFFFAOYSA-N | |
| Canonical SMILES | CC1=CC=C2C(=C1)N=C(S2)N | Inferred from structure |

Synthesis and Analytical Characterization

The utility of a chemical scaffold is directly linked to its accessibility through reliable synthetic routes and the robustness of methods for its characterization.

Synthesis Protocol: A Literature-Based Approach

The synthesis of **7-Methylbenzo[d]thiazol-2-amine** is often a crucial first step for more complex derivatives.[\[4\]](#) While numerous specific methods exist, a common and reliable laboratory-scale synthesis involves the reaction of 3-methylaniline with a thiocyanating agent. The causality behind this choice lies in the direct and efficient formation of the benzothiazole ring system.

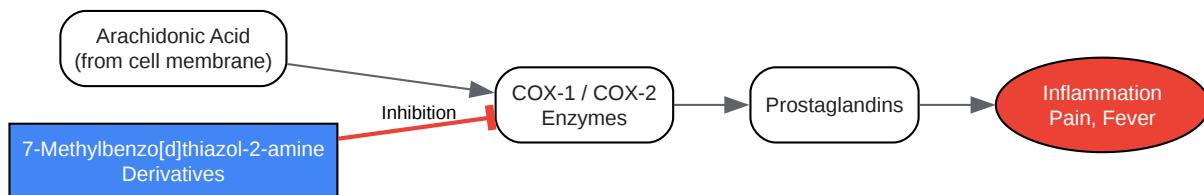
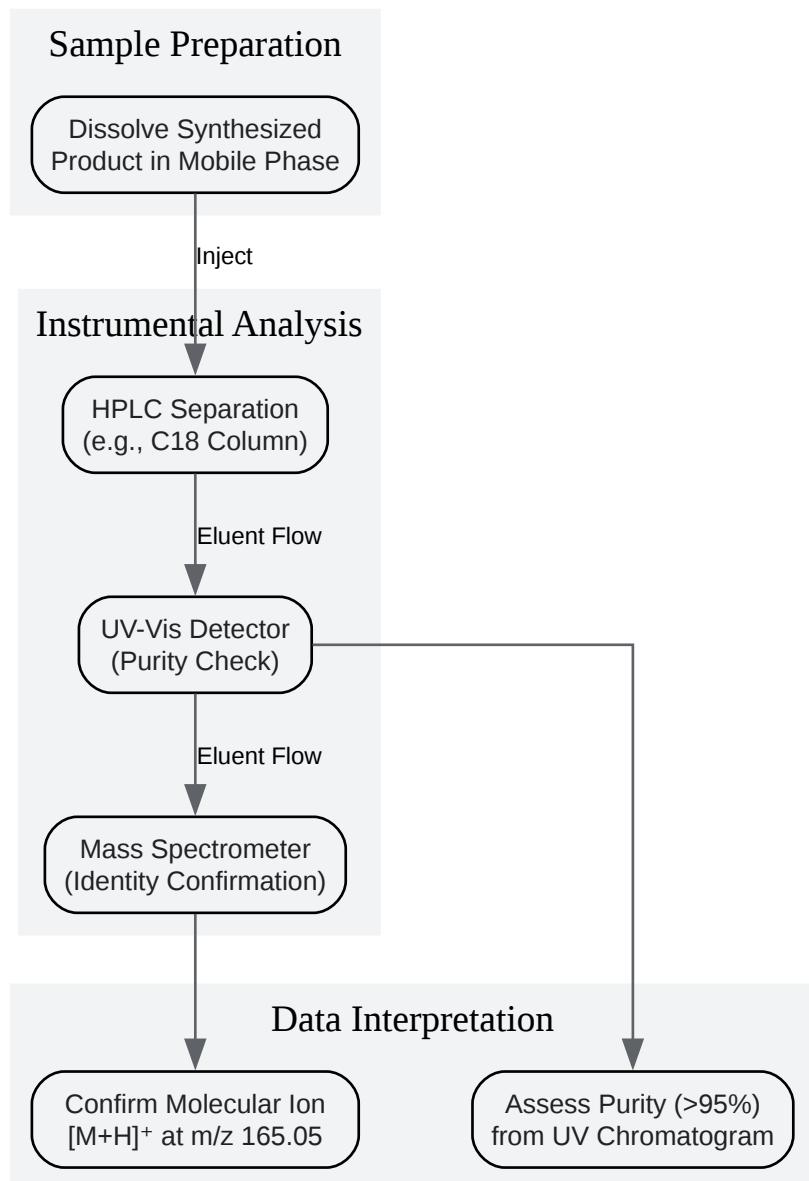
Experimental Protocol: Synthesis of **7-Methylbenzo[d]thiazol-2-amine**

- Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 3-methylaniline (1.0 equivalent) in a suitable solvent such as glacial acetic acid.
- Cooling: Cool the solution to 0-5 °C in an ice-salt bath. The low temperature is critical to control the exothermicity of the subsequent thiocyanation reaction and prevent unwanted side products.
- Thiocyanation: While maintaining the low temperature and stirring vigorously, add a solution of potassium thiocyanate (or sodium thiocyanate, ~2.2 equivalents) dissolved in the same solvent dropwise.
- Halogenation: After the addition of the thiocyanate solution, add a solution of bromine (1.0 equivalent) in glacial acetic acid dropwise. The rate of addition must be carefully controlled to keep the internal temperature below 10 °C. This in-situ generation of thiocyanogen is the key step for the electrophilic cyclization.
- Reaction Progression: After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 1-2 hours, then let it warm to room temperature and stir overnight. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Workup: Pour the reaction mixture into a beaker of crushed ice and water. The crude product will precipitate.
- Neutralization & Filtration: Neutralize the acidic solution by slowly adding a concentrated aqueous ammonia or sodium hydroxide solution until the pH is ~8-9. This step is crucial for isolating the free amine product. Filter the resulting solid precipitate, wash it thoroughly with cold water, and dry it under a vacuum.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure **7-Methylbenzo[d]thiazol-2-amine**.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a non-negotiable step. For a molecule like **7-Methylbenzo[d]thiazol-2-amine**, a multi-technique approach is standard.

Liquid chromatography coupled with mass spectrometry (LC-MS) is the workhorse for both confirmation and purity assessment.



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